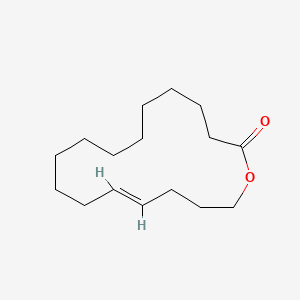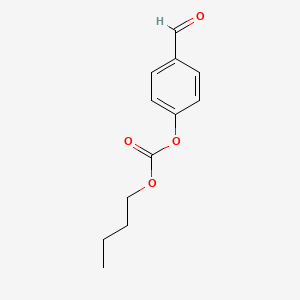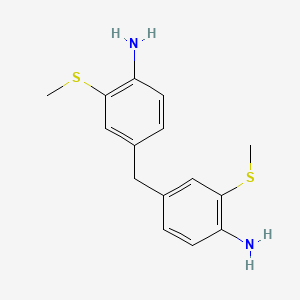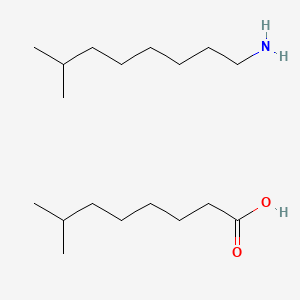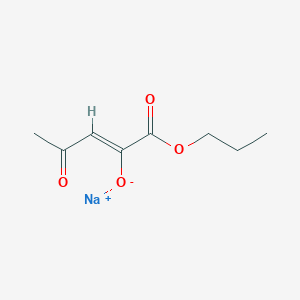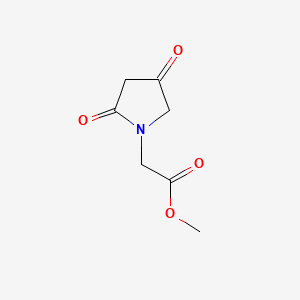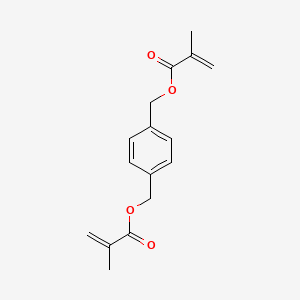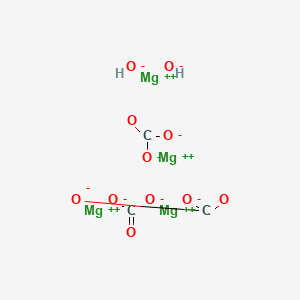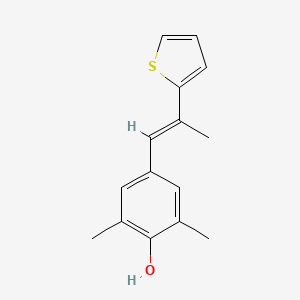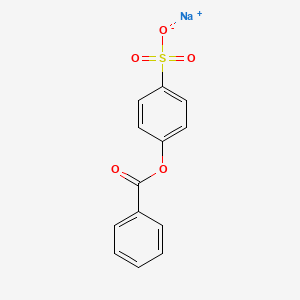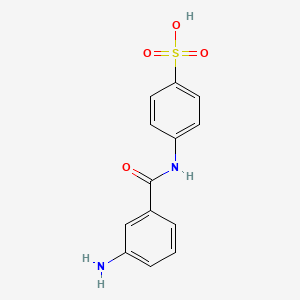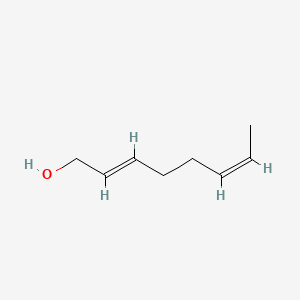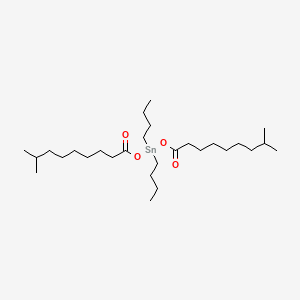
Dibutylbis((1-oxoisodecyl)oxy)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutylbis((1-oxoisodecyl)oxy)stannane is an organotin compound with the molecular formula C28H56O4Sn and a molecular weight of 575.45184 . This compound is part of the broader class of organotin compounds, which are known for their applications in various industrial and research settings.
Preparation Methods
The synthesis of Dibutylbis((1-oxoisodecyl)oxy)stannane typically involves the reaction of dibutyltin oxide with 1-oxoisodecanoic acid under controlled conditions. The reaction is carried out in an organic solvent, such as toluene, at elevated temperatures to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Dibutylbis((1-oxoisodecyl)oxy)stannane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form tin oxides and other by-products.
Reduction: Reduction reactions can convert it back to dibutyltin oxide and 1-oxoisodecanoic acid.
Substitution: It can undergo substitution reactions where the 1-oxoisodecyl groups are replaced by other organic groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Scientific Research Applications
Dibutylbis((1-oxoisodecyl)oxy)stannane has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in esterification and transesterification reactions.
Biology: Research studies have explored its potential as an antimicrobial agent due to its organotin structure.
Medicine: Investigations are ongoing into its use in drug delivery systems, leveraging its ability to form stable complexes with various pharmaceutical agents.
Industry: It is employed in the production of polymers and as a stabilizer in the manufacturing of plastics
Mechanism of Action
The mechanism of action of Dibutylbis((1-oxoisodecyl)oxy)stannane involves its interaction with cellular components, leading to the disruption of microbial cell membranes. The compound’s organotin structure allows it to bind to thiol groups in proteins, inhibiting essential enzymatic functions. This results in the antimicrobial properties observed in various studies .
Comparison with Similar Compounds
Similar compounds to Dibutylbis((1-oxoisodecyl)oxy)stannane include:
Dibutylbis((1-oxoisooctyl)oxy)stannane: This compound has a shorter alkyl chain compared to this compound, resulting in different physical and chemical properties.
Tributyltin oxide: Known for its use as a biocide, it has a different tin coordination environment and exhibits distinct biological activities.
Dioctyltin oxide: Used in similar applications but with different reactivity due to its longer alkyl chains.
This compound is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and overall effectiveness in various applications .
Properties
CAS No. |
85702-75-6 |
|---|---|
Molecular Formula |
C28H56O4Sn |
Molecular Weight |
575.5 g/mol |
IUPAC Name |
[dibutyl(8-methylnonanoyloxy)stannyl] 8-methylnonanoate |
InChI |
InChI=1S/2C10H20O2.2C4H9.Sn/c2*1-9(2)7-5-3-4-6-8-10(11)12;2*1-3-4-2;/h2*9H,3-8H2,1-2H3,(H,11,12);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI Key |
XKILITIYNKWIPW-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Sn](CCCC)(OC(=O)CCCCCCC(C)C)OC(=O)CCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


